molecular formula C18H23F3N6O6S2 B15290457 2-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate CAS No. 37425-18-6

2-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate

Cat. No.: B15290457
CAS No.: 37425-18-6
M. Wt: 540.5 g/mol
InChI Key: HMEOMVYRWWYLKG-UHFFFAOYSA-N
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Description

2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a piperazine ring, which is further connected to a purine base, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted piperazine. This can be achieved through the reaction of 4-(Alpha,alpha,alpha-trifluoro-m-tolyl)amine with piperazine under controlled conditions. The resulting intermediate is then reacted with a purine derivative to form the final compound. Methanesulfonic acid is used to convert the compound into its di methanesulfonate salt form.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the piperazine and purine moieties facilitate binding to target sites. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Alpha,alpha,alpha-trifluoro-m-tolyl)piperazine
  • 3-Chloro-4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-2-butanone
  • 3-(Trifluoromethyl)phenyl isocyanate

Uniqueness

2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate is unique due to its combination of a trifluoromethyl group, piperazine ring, and purine base This structure provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds

Properties

CAS No.

37425-18-6

Molecular Formula

C18H23F3N6O6S2

Molecular Weight

540.5 g/mol

IUPAC Name

methanesulfonic acid;2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-purine

InChI

InChI=1S/C16H15F3N6.2CH4O3S/c17-16(18,19)11-2-1-3-12(8-11)24-4-6-25(7-5-24)15-20-9-13-14(23-15)22-10-21-13;2*1-5(2,3)4/h1-3,8-10H,4-7H2,(H,20,21,22,23);2*1H3,(H,2,3,4)

InChI Key

HMEOMVYRWWYLKG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=C4C(=N3)N=CN4

Origin of Product

United States

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